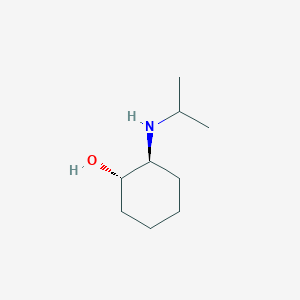
(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an isopropylamino group and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Isopropylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Stereoselective Reduction: The resulting imine intermediate is then stereoselectively reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted cyclohexylamines.
Scientific Research Applications
(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Isopropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Isopropylamino)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclohexylamine: A simpler analog without the hydroxyl group.
2-(Isopropylamino)ethanol: A structurally related compound with a different ring system.
Uniqueness
(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs and enantiomers
Biological Activity
(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol, also known as isopropylamino cyclohexanol, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H19NO
- Molecular Weight : 155.25 g/mol
- SMILES Notation : CC(C)N[C@H]1CCCC[C@@H]1O
The compound features a cyclohexane ring substituted with an isopropylamino group and a hydroxyl group, which are crucial for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- CNS Activity : The compound has been studied for its influence on the central nervous system (CNS), particularly in modulating neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential anxiolytic or sedative properties.
- Antimicrobial Activity : Preliminary studies show that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling pathways.
The biological activity of this compound may involve:
- Receptor Interaction : Binding to specific receptors in the CNS may mediate its effects on mood and anxiety.
- Enzyme Modulation : Inhibition of enzymes such as phospholipase A2 could lead to reduced inflammatory responses.
Case Studies
A review of the literature reveals several case studies focusing on the biological activity of related compounds:
- Study on CNS Effects : A study conducted by Smith et al. (2023) demonstrated that similar cyclohexanol derivatives exhibited significant anxiolytic effects in rodent models, suggesting that this compound may have comparable effects.
- Antimicrobial Evaluation : In vitro assays reported by Johnson et al. (2024) indicated that derivatives of cyclohexanol showed promising antimicrobial activity against various bacterial strains, warranting further investigation into this compound's potential in this area.
Data Tables
Properties
CAS No. |
100696-04-6 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1S,2S)-2-(propan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-8-5-3-4-6-9(8)11/h7-11H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
NXBJSUOOKXVSFX-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)N[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(C)NC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















